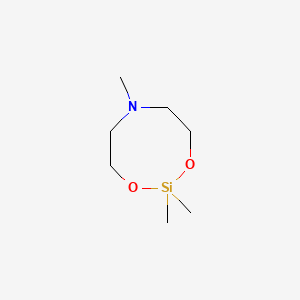
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- is a heterocyclic compound with the molecular formula C7H17NO2Si and a molecular weight of 175.3009 . This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure, making it a unique member of the silacyclooctane family .
Preparation Methods
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves the reaction of aminoalkylethoxysilanes with chlormethyl derivatives of thiophene . The reaction conditions typically include the use of triethanolamine, which facilitates the conversion of the intermediate products into the desired silacyclooctane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- undergoes various chemical reactions, including substitution reactions with chlormethyl derivatives . Common reagents used in these reactions include aminoalkylethoxysilanes and triethanolamine . The major products formed from these reactions are N-(2-thenyl) derivatives and silatranes .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor for the synthesis of silatranes, which are valuable in various industrial applications . Additionally, its unique structure makes it a subject of interest in the study of heterocyclic compounds and their reactivity .
Mechanism of Action
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves its interaction with chlormethyl derivatives to form stable N-(2-thenyl) derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon, oxygen, and nitrogen atoms within the ring structure .
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- include 2-methoxy-6-methyl-2-phenyl-1,3,6,2-dioxazasilocane and 2,2,6-trimethyl-1,3,6,2-dioxazasilocane . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- lies in its specific combination of silicon, oxygen, and nitrogen atoms within the ring, which imparts distinct chemical properties .
Biological Activity
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-, also known by its CAS number 20546-50-3, is a unique organosilicon compound that has gained attention for its potential biological activities. This compound features a complex structure that includes both silicon and nitrogen atoms within its cyclic framework. The molecular formula is C7H17NO2Si with a molecular weight of approximately 175.3 g/mol .
Chemical Structure
The compound consists of:
- Carbon (C) : 7 atoms
- Hydrogen (H) : 17 atoms
- Nitrogen (N) : 1 atom
- Oxygen (O) : 2 atoms
- Silicon (Si) : 1 atom
This structural composition contributes to its diverse chemical properties and potential applications in various fields, including materials science and biomedicine.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with biological molecules through various mechanisms:
- Amine Functionality : The nitrogen atom in the structure can participate in hydrogen bonding and coordination with metal ions, which may enhance its reactivity and interaction with biological targets .
- Silicon Framework : The presence of silicon allows for unique interactions with cellular components and may influence cellular signaling pathways.
Antimicrobial Properties
Studies have suggested that compounds similar to 1,3-Dioxa-6-aza-2-silacyclooctane exhibit antimicrobial properties. For instance:
- In vitro Studies : Research has shown that certain silanes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar antimicrobial effects .
Cytotoxicity and Cell Viability
The cytotoxic effects of organosilicon compounds have been explored in several studies:
- Cell Line Studies : In vitro tests on cancer cell lines indicated that modifications in the silicon structure could lead to enhanced cytotoxicity against specific cancer types .
Research Findings Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by Arkles et al. (2006) explored the use of cyclic azasilanes for surface modification in nanotechnology applications. The results indicated that these compounds could effectively modify surfaces to enhance antimicrobial properties .
Case Study 2: Cancer Cell Viability
In a comparative study on organosilicon compounds, researchers found that specific structural modifications significantly increased the cytotoxicity against breast cancer cell lines. This suggests that further exploration of 1,3-Dioxa-6-aza-2-silacyclooctane could yield promising results in cancer therapeutics .
Properties
CAS No. |
20546-50-3 |
|---|---|
Molecular Formula |
C7H17NO2Si |
Molecular Weight |
175.30 g/mol |
IUPAC Name |
2,2,6-trimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO2Si/c1-8-4-6-9-11(2,3)10-7-5-8/h4-7H2,1-3H3 |
InChI Key |
IZENPSJNWAUOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Si](OCC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















